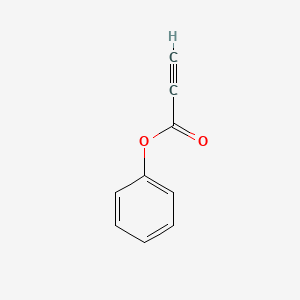
2-Propynoic acid, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propynoic acid, phenyl ester can be synthesized through the esterification of phenylacetylene with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, phenyl prop-2-ynoate can be produced using a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of advanced catalysts and reaction optimization techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propynoic acid, phenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of phenyl prop-2-ynoate can yield phenylpropan-2-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-ynoate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylpropan-2-ol.
Substitution: Corresponding substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Propynoic acid, phenyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research on phenyl prop-2-ynoate derivatives has shown potential in developing new drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
2-Propynoic acid, phenyl ester can be compared with other similar compounds such as phenylacetylene and phenylglyoxylic acid. While phenylacetylene is a simple alkyne with a phenyl group, phenyl prop-2-ynoate has an ester functional group, making it more reactive in certain chemical reactions. Phenylglyoxylic acid, on the other hand, is an oxidized form of phenyl prop-2-ynoate and has different chemical properties and applications.
Comparación Con Compuestos Similares
- Phenylacetylene
- Phenylglyoxylic acid
- Phenylpropan-2-ol
2-Propynoic acid, phenyl ester stands out due to its unique ester functional group, which imparts distinct reactivity and versatility in various chemical and biological applications.
Propiedades
Número CAS |
60998-71-2 |
|---|---|
Fórmula molecular |
C9H6O2 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
phenyl prop-2-ynoate |
InChI |
InChI=1S/C9H6O2/c1-2-9(10)11-8-6-4-3-5-7-8/h1,3-7H |
Clave InChI |
OKTKLJDZIPARGG-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















